
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an ethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or carbamates.
Applications De Recherche Scientifique
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-aminocyclohexyl)carbamate: Similar structure but lacks the ethynyl group.
tert-Butyl (4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of an ethynyl group.
tert-Butyl (4-(piperidin-4-ylamino)cyclohexyl)carbamate: Contains a piperidine ring instead of an ethynyl group.
Uniqueness
The presence of the ethynyl group in tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate imparts unique reactivity and potential bioactivity, distinguishing it from other similar compounds. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological effects.
Propriétés
Formule moléculaire |
C17H28N2O3 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(4-ethynylcyclohexyl)amino]-4-oxobutyl]carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-13-8-10-14(11-9-13)19-15(20)7-6-12-18-16(21)22-17(2,3)4/h1,13-14H,6-12H2,2-4H3,(H,18,21)(H,19,20) |
Clé InChI |
XYSYYMGOZYGOBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(=O)NC1CCC(CC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


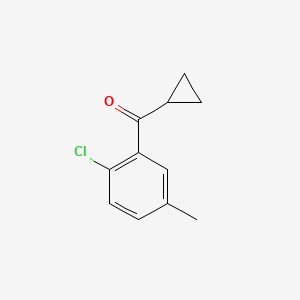
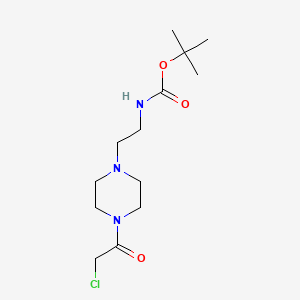



![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)
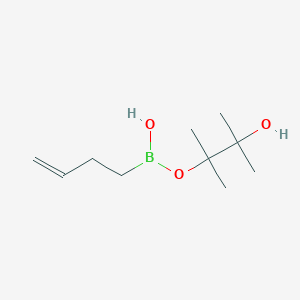

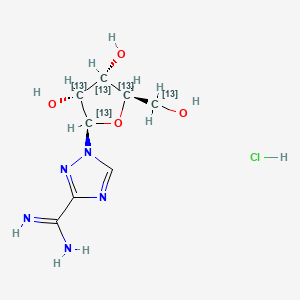
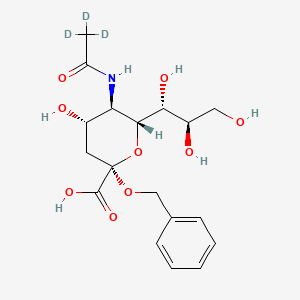
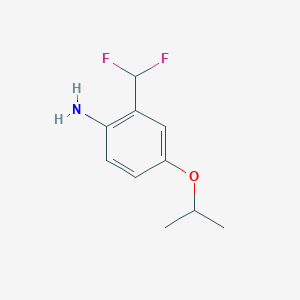
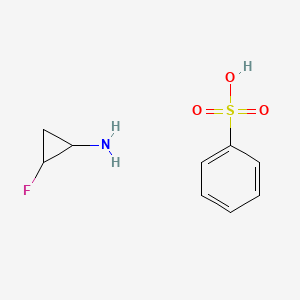
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)
